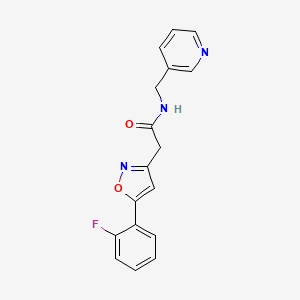

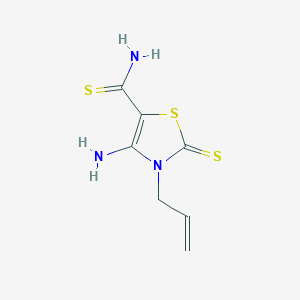

![molecular formula C19H19NO5S B2976175 N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034281-39-3](/img/structure/B2976175.png)

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is likely to be complex due to the presence of benzofuran and sulfonamide moieties . The structure of similar sulfonamide derivatives has been determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products . For example, benzofuran substituted chalcone compounds have been synthesized and characterized .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” would depend on its exact molecular structure. Benzofuran derivatives are known for their versatility and unique physicochemical properties .Scientific Research Applications

Antibacterial Potential

A study investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesis involved reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides, followed by reactions with alkyl/aralkyl halides. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as valuable antibacterial agents (Abbasi et al., 2016).

Enzyme Inhibition

Another research focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which were tested for inhibition against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) enzymes. The compounds demonstrated moderate activity against BChE and AChE but showed promising activity against LOX. Some derivatives also exhibited antimicrobial activities against selected bacterial and fungal species, alongside hemolytic activity assessments for therapeutic utility (Irshad et al., 2019).

α-Glucosidase and AChE Inhibition

Further research was conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). The synthesis started with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by reactions with 2-bromo-N-(un/substituted-phenyl)acetamides. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE, with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Pharmacological Evaluation

A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives were synthesized and evaluated pharmacologically. The study involved synthesizing parent compounds and their N-substituted derivatives, followed by a fingerprinted study against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most compounds demonstrated moderate activity against BChE and AChE but good activity against LOX. Antimicrobial and hemolytic activities were also probed, confirming the therapeutic potential of these sulfonamides (Irshad, 2018).

Mechanism of Action

Target of Action

The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are sigma receptors . Sigma receptors are unique proteins that have been found to be highly involved in various biological activities .

Mode of Action

this compound interacts with its targets, the sigma receptors, by binding to them with high affinity . This interaction results in a change in the receptor’s activity, which can lead to various downstream effects .

Biochemical Pathways

It is known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s high affinity for sigma receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the presence of sigma receptors. In general, the compound’s interaction with sigma receptors can lead to changes in cell function and behavior .

Future Directions

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c21-26(22,16-7-8-18-19(13-16)24-11-10-23-18)20-9-3-5-15-12-14-4-1-2-6-17(14)25-15/h1-2,4,6-8,12-13,20H,3,5,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNMIKLTBCJKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

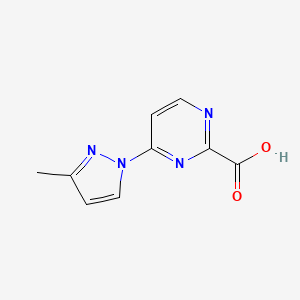

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)

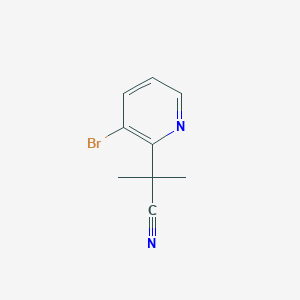

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

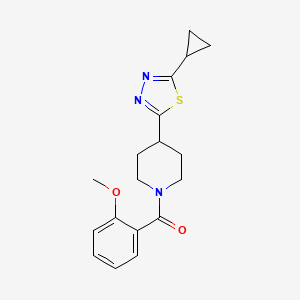

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2976106.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)